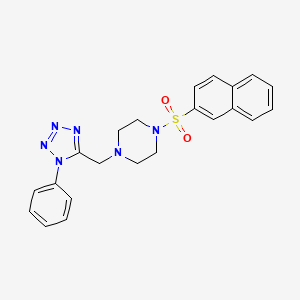![molecular formula C17H18N2O3 B2425347 Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate CAS No. 2227107-74-4](/img/structure/B2425347.png)
Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate can be achieved through organic synthesis techniques. The specific synthetic routes and reaction conditions involve the use of formamidomethylation and esterification reactions . Industrial production methods typically involve large-scale organic synthesis processes, ensuring high purity and yield of the compound .
Analyse Des Réactions Chimiques
Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The formamidomethyl group plays a crucial role in its biological activity, enabling the compound to bind to target proteins and modulate their function. This interaction can lead to the inhibition or activation of specific cellular pathways, resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a similar ethyl group but lacking the formamidomethyl and pyridinyl groups.
Methyl butyrate: Another ester with a different alkyl group and lacking the aromatic and pyridinyl features.
Ethyl benzoate: Contains an aromatic ring like this compound but lacks the pyridinyl and formamidomethyl groups
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-17(21)10-16-15(13-6-4-3-5-7-13)9-8-14(19-16)11-18-12-20/h3-9,12H,2,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFMGOLLGGZAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=N1)CNC=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B2425269.png)

![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2425273.png)
![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2425275.png)
![3,4-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2425278.png)
![4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B2425279.png)


![7-(3,4-dimethylphenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2425283.png)

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2425287.png)
